Isatoribine hydrate
CAS No.: 198832-38-1
Cat. No.: VC0548299
Molecular Formula: C10H14N4O7S
Molecular Weight: 334.31 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198832-38-1 |
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Molecular Formula | C10H14N4O7S |
Molecular Weight | 334.31 g/mol |
IUPAC Name | 5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate |
Standard InChI | InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1 |
Standard InChI Key | BZWQQOVSUSJJJO-QAGDRQIHSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O |
SMILES | C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O |
Canonical SMILES | C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Isatoribine Hydrate
Molecular Composition and Identification
Isatoribine hydrate is the monohydrate form of 7-thio-8-oxoguanosine, a modified guanosine derivative. Its structure features a thio-substituted purine base linked to a ribose sugar, with a crystalline hydrate configuration . Key identifiers include:
Property | Value |
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CAS Number | 198832-38-1 |
Molecular Formula | |
Molecular Weight | 334.31 g/mol |
Parent Compound (CID) | 135409474 (7-Thio-8-oxoguanosine) |
Solubility in DMSO | 45 mg/mL (142.27 mM) |
Storage Conditions | -20°C (powder), -80°C (in solvent) |
The compound’s stability and solubility profile make it suitable for intravenous administration, as evidenced by its use in clinical trials .
Structural Characterization
The 2D and 3D conformational analyses highlight a planar purine ring system with a thiol group at position 7 and a ketone at position 8 (Figure 1). Hydrogen bonding between the hydrate water molecule and the ribose hydroxyl groups stabilizes the crystalline structure .
Mechanism of Action: TLR7-Mediated Immune Activation
TLR7 Agonism and Interferon Induction
Isatoribine hydrate selectively binds Toll-like receptor 7 (TLR7), a pattern recognition receptor expressed on plasmacytoid dendritic cells and B lymphocytes . TLR7 activation triggers MyD88-dependent signaling cascades, culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) . This mechanism mimics viral RNA detection, priming the immune system to combat HCV infection.
Antiviral and Immunomodulatory Effects
In murine models, Isatoribine hydrate elevated IFN-α levels by 3- to 5-fold, correlating with reduced viral replication and metastasis . The exact pathway for HCV RNA reduction remains unclear but may involve:
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Direct antiviral effects via IFN-stimulated gene (ISG) upregulation.
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Enhanced antigen presentation and cytotoxic T-cell activity .
Pharmacodynamics and Pharmacokinetics
Dose-Dependent Immune Activation
A Phase I/II trial evaluated intravenous Isatoribine hydrate (800 mg/day for 7 days) in 12 HCV-positive patients. Key findings included:
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Mean HCV RNA reduction: -0.76 log₁₀ units (range: -2.85 to +0.21) .
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2',5'-Oligoadenylate Synthetase (OAS) levels increased by 2.3-fold, indicating heightened antiviral states .
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Responses were observed across HCV genotypes (1 and non-1) .
Biodistribution and Metabolism
Isatoribine hydrate exhibits rapid plasma clearance (t₁/₂ = 2.1 hours) and limited tissue penetration due to its hydrophilic nature . Metabolism involves hepatic glucuronidation and renal excretion, with no significant drug-drug interactions reported .
Parameter | Result |
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HCV RNA Reduction | -0.76 log₁₀ (P = 0.001) |
OAS Induction | 2.3-fold increase (P < 0.01) |
Adverse Events | 22% mild (headache, fatigue) |
Notably, viral load reduction correlated strongly with OAS levels (r = 0.72, P = 0.008), underscoring its immune-driven efficacy .
Toxicity and Tolerability
Preclinical studies in rodents and primates showed no organ toxicity at therapeutic doses . Human trials reported transient flu-like symptoms (17% of participants), resolving without intervention .
Discontinued Development and Future Perspectives
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